molecular formula C25H27F3N4O2S B2573305 N-[[4-cyclohexyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide CAS No. 476448-31-4

N-[[4-cyclohexyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

Cat. No. B2573305
CAS RN: 476448-31-4
M. Wt: 504.57
InChI Key: XFSMCUJTVXGVMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as tetrazole derivatives, has been discussed in the literature . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .


Chemical Reactions Analysis

N-trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability . Compared to their N-methyl analogues, N-trifluoromethyl azoles have a higher lipophilicity and can show increased metabolic stability .


Physical And Chemical Properties Analysis

N-trifluoromethyl azoles have excellent aqueous stability . Compared to their N-methyl analogues, N-trifluoromethyl azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability .

Scientific Research Applications

Antitumor Activity

The compound has been found to have potent antitumor activity . It was screened against three cell lines; BEL-7402, HUH-7 and HepG2 human hepatoma using MTT assay . The results indicated that the compound exerts a potent cytotoxic/antiproliferative effect in a time and dose-dependent manner via induced apoptosis of HepG2 cells .

Antiviral Activity

The compound has shown promising antiviral activity against the Zika virus (ZIKV) . In a study, it was found to inhibit ZIKV RNA replication . The compound targeted the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), significantly inhibiting ZIKV replication both at the protein level and at the RNA level .

Inhibition of Enzyme Activity

The compound has been found to directly inhibit ZIKV RdRp enzyme activity . This makes it a potential candidate for the development of antiviral drugs.

Potential Chemotherapeutic Agent

Compounds bearing a symmetrical triazole moiety, such as this one, are reported to show a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimicrobial, antimycobacterial, antipyretic, anticancer, anticonvulsant, and anti-inflammatory activities .

Drug Development

The compound’s structure and properties make it a potential candidate for the development of various medicinal agents . Its ability to bind to certain regions of proteins through hydrogen bonding makes it a valuable tool in drug design .

Research Tool

Given its diverse biological activities, the compound serves as a valuable tool in biological and medicinal research . It can be used to study various biological processes, understand disease mechanisms, and develop new therapeutic strategies.

Future Directions

The future directions for the study of “N-[[4-cyclohexyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide” and similar compounds could include further exploration of their synthesis, properties, and potential applications. N-trifluoromethyl azoles are suggested to be valuable substructures to be considered in medicinal chemistry .

properties

IUPAC Name

N-[[4-cyclohexyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F3N4O2S/c1-34-21-13-9-18(10-14-21)23(33)29-15-22-30-31-24(32(22)20-5-3-2-4-6-20)35-16-17-7-11-19(12-8-17)25(26,27)28/h7-14,20H,2-6,15-16H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSMCUJTVXGVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3CCCCC3)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-cyclohexyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

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